molecular formula C6H3IN2O4 B1296902 1-Iodo-3,5-dinitrobenzene CAS No. 6276-04-6

1-Iodo-3,5-dinitrobenzene

Cat. No. B1296902
CAS RN: 6276-04-6
M. Wt: 294 g/mol
InChI Key: AISNAASNOWRWIR-UHFFFAOYSA-N
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Patent
US05089513

Procedure details

A mixture of 1,3-dinitrobenzene (125 g), iodine (97 g) and concentrated sulphuric acid (500 ml) was heated to 140° C. for 3.5 hours. The mixture was cooled, poured onto crushed ice and filtered. The solid was washed with water and dried to give 3,5-dinitroiodobenzene (194 g) in 89% yield, m.p. 101°-102° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)([O-:3])=[O:2].[I:13]I>S(=O)(=O)(O)O>[N+:1]([C:4]1[CH:9]=[C:8]([I:13])[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
97 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])I
Measurements
Type Value Analysis
AMOUNT: MASS 194 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 172.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.